Tetrahydro-11-dehydrocorticosterone

Hypertension 11β-HSD2 Urinary Steroid Profiling

Sourcing the correct 5β-epimer for urinary steroid profiling is critical: generic corticosterone metabolites fail to distinguish 5α/5β-reductase activity, compromising diagnostic ratio accuracy. TH-11-DHC (CAS 566-03-0) resolves this gap as the definitive 5β-reduced reference standard. • Quantify 5β-reductase (AKR1D1) and 11β-HSD2 activity with the exact epimer required for AME and hypertension biomarker studies. • Use as a validated 11β-HSD inhibitor tool compound for glucocorticoid metabolism assays and synthetic inhibitor benchmarking. • Ensure cross-study reproducibility in rodent metabolic phenotyping where TH-11-DHC is the principal urinary corticosterone metabolite.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 566-03-0
Cat. No. B045677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-11-dehydrocorticosterone
CAS566-03-0
Synonyms5β-Pregnane-3α,2-diol-11,20-dione;  11-Dehydrotetrahydrocorticosterone;  Tetrahydro-11-dehydrocorticosterone;  3α,21-Dihydroxy-5β-pregnane-11,20-dione;  NSC 11574;  Tetrahydro Kendall’s compound A;  (3R,5R,8S,9S,10S,13S,14S,17S)-3-Hydroxy-17-(2-hydroxyacet
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1
InChIKeyXWYBFXIUISNTQG-RHBMFIQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-11-dehydrocorticosterone: Key Inhibitor & Metabolite


Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), also known as 3α,21-dihydroxy-5β-pregnane-11,20-dione, is a tetrahydrogenated metabolite of corticosterone and a principal urinary excretion product [1]. It is an endogenous steroid that functions primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, thereby modulating the local interconversion of active and inactive glucocorticoids . As a 5β-reduced steroid, it represents a key branch point in corticosteroid metabolism, and its quantification in urine serves as a critical biomarker for assessing 11β-HSD and 5β-reductase activity in various physiological and pathological states [2].

Why Tetrahydro-11-dehydrocorticosterone Is Irreplaceable


Tetrahydro-11-dehydrocorticosterone occupies a unique and non-interchangeable position within the corticosteroid metabolic network. Its specific structural features—namely the 5β-reduction and the 11-oxo group—distinguish it functionally and analytically from closely related compounds such as 5α-tetrahydrocorticosterone (5αTHB), corticosterone, and 11-dehydrocorticosterone [1]. These structural differences translate into distinct enzyme interactions: while 5αTHB acts as a glucocorticoid receptor agonist, TH-11-DHC functions as an 11β-HSD inhibitor [2]. Furthermore, the ratio of 5β- to 5α-reduced metabolites serves as a specific marker for 5β-reductase (AKR1D1) activity, a measurement that is impossible using only 5α-reduced standards [1]. Procurement of the precise 5β-epimer is therefore essential for accurate analytical quantification, biomarker validation, and studies aimed at dissecting the distinct biological roles of the 5α- and 5β-reductive pathways.

Tetrahydro-11-dehydrocorticosterone: Quantitative Evidence


Urinary Excretion Marker for 5β-Reductase/11β-HSD2 in Hypertension

In a study of untreated essential hypertension patients, urinary excretion of tetrahydro-11-dehydrocorticosterone (THA) was significantly elevated compared to normotensive controls [1]. This finding, alongside changes in other 5β-reduced metabolites, provides evidence for altered 5β-reductase activity in hypertension, a distinction that cannot be made with the parent compound corticosterone or its 5α-reduced counterparts [1].

Hypertension 11β-HSD2 Urinary Steroid Profiling

MR Transactivation Potency: Corticosterone vs. 11-DHC

In a renal cell line expressing 11β-HSD2, corticosterone is rapidly metabolized, making it a poor activator of MR transactivation except at micromolar concentrations where the enzyme is saturated [1]. In contrast, 11-dehydrocorticosterone (11-DHC) requires high micromolar concentrations to activate the MR and exhibits weak antagonist properties on aldosterone-induced transactivation [1]. Tetrahydro-11-dehydrocorticosterone, as a metabolite of this pathway, serves as a key biomarker for this protective mechanism.

Mineralocorticoid Receptor 11β-HSD2 Aldosterone

Inverse Correlation with Urinary Normetanephrine

In a clinical study, urinary excretion of tetrahydro-11-dehydrocorticosterone (THA) showed a negative correlation with free normetanephrine excretion, whereas other tetrahydrometabolites (e.g., tetrahydrocortisol, allotetrahydrocortisol) and cortols exhibited a positive correlation [1]. This inverse relationship is unique to THA among the measured corticosteroid metabolites.

Normetanephrine Corticosterone Metabolism Biomarker Correlation

Key Applications of Tetrahydro-11-dehydrocorticosterone


Urinary Steroid Profiling for Hypertension & AME

Tetrahydro-11-dehydrocorticosterone is an essential reference standard for LC-MS/MS or GC-MS assays quantifying urinary steroid profiles in hypertension research. Its elevated excretion in essential hypertension, as demonstrated by Soro et al., makes it a critical biomarker for assessing 5β-reductase and 11β-HSD2 activity [1]. Inclusion of this specific metabolite is mandatory for accurate calculation of diagnostic ratios used in apparent mineralocorticoid excess (AME) studies.

In Vitro 11β-HSD Inhibition Studies

As a documented inhibitor of 11β-hydroxysteroid dehydrogenase enzymes, TH-11-DHC is used as a tool compound in cell-based assays to investigate glucocorticoid metabolism and local cortisol/corticosterone regulation . Its role as an endogenous modulator makes it a valuable reference for benchmarking synthetic 11β-HSD inhibitors in drug discovery programs targeting metabolic syndrome and inflammation.

5α- vs. 5β-Reductase Pathway Differentiation

The 5β-reduced structure of TH-11-DHC is a direct product of AKR1D1 (5β-reductase) activity, distinct from the 5α-reduced metabolites produced by SRD5A enzymes [2]. This compound is therefore indispensable as a reference standard for researchers quantifying the 5α/5β-reduced metabolite ratio, a key parameter in studies of steroidogenic enzyme deficiencies, PCOS, and disorders of sexual development.

Corticosterone Metabolism Assay Validation in Rodents

In rodent research, where corticosterone is the primary glucocorticoid, TH-11-DHC is the principal urinary metabolite [2]. Its accurate quantification is required for complete metabolic phenotyping in transgenic mouse models of obesity, diabetes, and hypertension, where 11β-HSD and 5-reductase activities are often dysregulated. The compound serves as a crucial analytical standard for ensuring cross-study reproducibility and data integrity.

Technical Documentation Hub

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